

JNJ-42041935: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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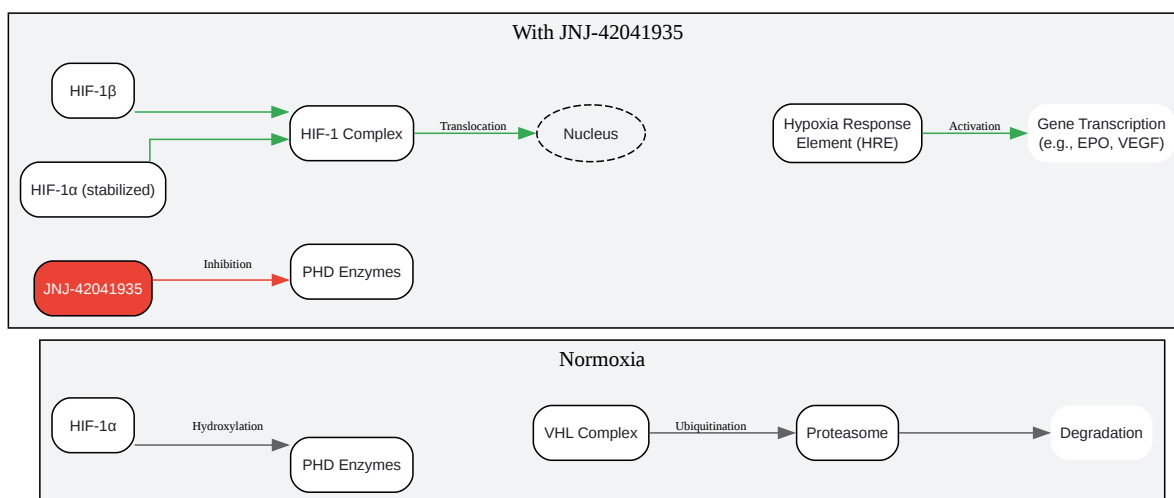
For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2][3] By inhibiting these enzymes, **JNJ-42041935** prevents the degradation of the alpha subunit of HIF-1 (HIF-1 α), leading to its stabilization and accumulation. This mimics a hypoxic response, resulting in the transcriptional activation of hypoxia-responsive genes, including erythropoietin (EPO). These application notes provide detailed protocols for the use of **JNJ-42041935** in cell culture to study HIF-1 α stabilization and downstream effects.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-1 α , targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. **JNJ-42041935** is a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes, preventing the hydroxylation of HIF-1 α . [2] This leads to the stabilization and nuclear translocation of HIF-1 α , where it dimerizes with HIF-1 β and initiates the transcription of target genes.



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Caption: Mechanism of **JNJ-42041935** action.

Quantitative Data

The inhibitory activity of **JNJ-42041935** against PHD isoforms is summarized in the table below.

| Target Enzyme | Inhibition Constant (pKi) |
|---------------|---------------------------|
| PHD1 | 7.91 \pm 0.04 |
| PHD2 | 7.29 \pm 0.05 |
| PHD3 | 7.65 \pm 0.09 |

Data from Barrett TD, et al. Mol Pharmacol. 2011.[2]

| Truncated Enzyme | pIC50 |
|------------------|------------|
| PHD2 (181-417) | 7.0 ± 0.03 |

Data from MedchemExpress.

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the use of the human hepatocellular carcinoma cell line Hep3B, which is known to produce erythropoietin in response to hypoxia or HIF-1 α stabilization.

Materials:

- Hep3B cells
- Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- **JNJ-42041935**
- Dimethyl sulfoxide (DMSO)
- Cell culture flasks/plates

Procedure:

- Cell Culture:
 - Culture Hep3B cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells every 2-3 days or when they reach 80-90% confluency.
- Preparation of **JNJ-42041935** Stock Solution:
 - Prepare a 10 mM stock solution of **JNJ-42041935** in DMSO.
 - Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Cell Seeding:
 - Seed Hep3B cells in appropriate cell culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
 - Allow cells to adhere and grow for 24 hours before treatment.
- Treatment with **JNJ-42041935**:
 - On the day of the experiment, dilute the **JNJ-42041935** stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium.
 - Remove the old medium from the cells and replace it with the medium containing **JNJ-42041935**.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **JNJ-42041935** treatment group.
 - Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

Western Blot for HIF-1α Stabilization

Materials:

- Treated and untreated Hep3B cells
- RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against HIF-1 α
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE:

- Normalize the protein concentration of all samples.
- Add Laemmli sample buffer to the lysates and boil for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
- Protein Transfer:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Visualize the protein bands using an imaging system.
 - Strip the membrane and re-probe for the loading control.

ELISA for Erythropoietin (EPO) Secretion

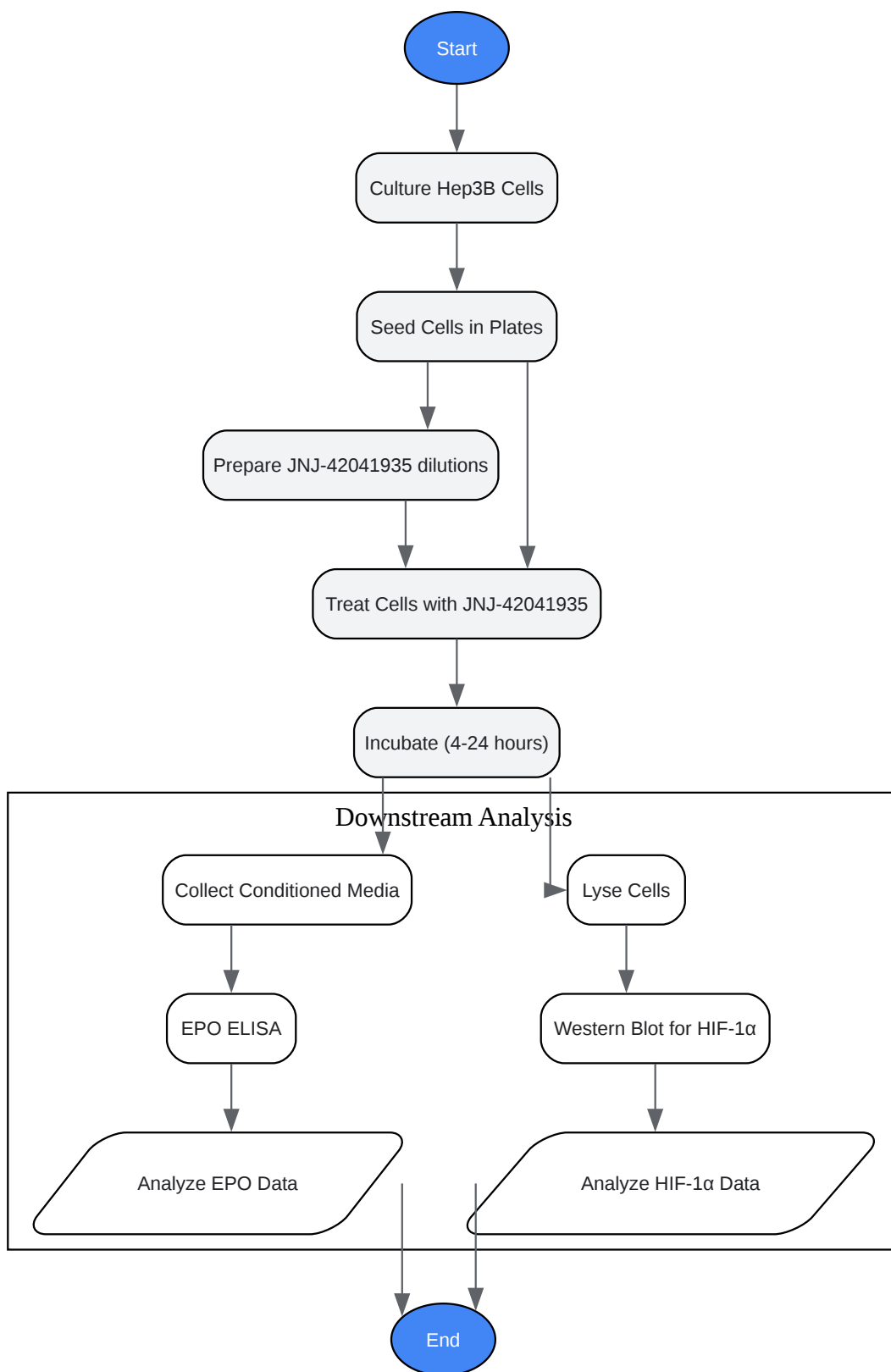
Materials:

- Conditioned media from treated and untreated Hep3B cells
- Human EPO ELISA kit

Procedure:

- Sample Collection:
 - Following the treatment period with **JNJ-42041935**, collect the cell culture supernatant (conditioned medium).
 - Centrifuge the supernatant to remove any detached cells or debris.
- ELISA Assay:
 - Perform the ELISA according to the manufacturer's instructions provided with the kit.
 - Typically, this will involve adding the conditioned media and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength.
 - Generate a standard curve and determine the concentration of EPO in each sample.

Experimental Workflow



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Caption: Workflow for **JNJ-42041935** cell-based assays.

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References

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